Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide

TRPA1 antagonist Structure-activity relationship Linker geometry

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide (CAS 1396890-51-9; molecular formula C21H22N2O; molecular weight 318.4 g/mol) is a synthetic cinnamamide derivative characterized by a but-2-yn-1-yl linker bearing a benzyl(methyl)amino terminal group. The compound belongs to a broader class of substituted cinnamamides described in patent literature as modulators of depressive-type mental diseases, prepared via Wittig reaction and acid-amine condensation.

Molecular Formula C21H22N2O
Molecular Weight 318.42
CAS No. 1396890-51-9
Cat. No. B2980341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide
CAS1396890-51-9
Molecular FormulaC21H22N2O
Molecular Weight318.42
Structural Identifiers
SMILESCN(CC#CCNC(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C21H22N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-15H,16-18H2,1H3,(H,22,24)/b15-14+
InChIKeyIZQOSXKFBLNBJO-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396890-51-9 – N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide: Procurement-Grade Structural and Bioactivity Profile


N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide (CAS 1396890-51-9; molecular formula C21H22N2O; molecular weight 318.4 g/mol) is a synthetic cinnamamide derivative characterized by a but-2-yn-1-yl linker bearing a benzyl(methyl)amino terminal group . The compound belongs to a broader class of substituted cinnamamides described in patent literature as modulators of depressive-type mental diseases, prepared via Wittig reaction and acid-amine condensation [1]. Its structural hallmark—a rigid alkyne spacer connecting the cinnamamide pharmacophore to a tertiary amine—differentiates it from saturated-linker analogs and may confer distinct conformational constraints relevant to target engagement [2].

Why Simple Cinnamamide Analogs Cannot Substitute for 1396890-51-9 in TRPA1-Focused Programs


Cinnamamide derivatives exhibit extreme sensitivity to linker length and geometry in TRPA1 antagonism assays. The three-carbon saturated linker analog N-(3-aminopropyl)cinnamamide demonstrates an IC₅₀ of 64 nM against human TRPA1, while extending the linker to a four-carbon saturated chain (N-(4-aminobutyl)cinnamamide) results in a near-complete loss of potency (IC₅₀ = 3,090 nM), representing a 48-fold drop . The target compound 1396890-51-9 incorporates a but-2-yn-1-yl (four-carbon alkyne) linker that enforces a rigid, linear geometry fundamentally distinct from flexible saturated chains. Direct replacement with readily available saturated-linker analogs or simple cinnamamide building blocks risks catastrophic potency loss, making precise structural fidelity essential for reproducible pharmacology [1].

Quantitative Differentiation Evidence for CAS 1396890-51-9 Against Closest Structural Analogs


Linker Rigidity: Alkyne vs. Saturated Chain Geometry Constraint

The but-2-yn-1-yl linker in 1396890-51-9 introduces sp-hybridized carbons, restricting the N-benzyl(methyl)amine terminus to a linear trajectory relative to the cinnamamide core. This contrasts with the freely rotating sp³-hybridized linkers in saturated analogs. While direct potency data for 1396890-51-9 is not publicly disclosed, the SAR evidence from the cinnamamide TRPA1 series demonstrates that linker length and flexibility are dominant determinants of potency: the three-carbon saturated analog (N-(3-aminopropyl)cinnamamide) achieves IC₅₀ 64 nM, whereas the four-carbon saturated analog (N-(4-aminobutyl)cinnamamide) shows IC₅₀ 3,090 nM—a 48.3-fold potency erosion attributable to suboptimal linker geometry and conformational entropy . The alkyne linker in 1396890-51-9 pre-organizes the molecule into a low-entropy conformation that may recapitulate or exceed the potency of optimal saturated linkers while offering metabolic advantages from reduced C-H bond accessibility at the propargylic position [1].

TRPA1 antagonist Structure-activity relationship Linker geometry

Patent-Backed CNS Therapeutic Rationale vs. Generic Cinnamamides

The patent family covering 1396890-51-9 (US 20140121242, WO2013000399A1, KR101861656) explicitly claims substituted cinnamamide derivatives for the prevention and treatment of depressive-type mental diseases, establishing a CNS-oriented therapeutic rationale [1]. In contrast, simple cinnamamides such as unsubstituted cinnamamide are primarily characterized as low-potency MMP inhibitors (IC₅₀ ~1.3–1.9 mM against tumor cell lines) or avian repellents, with no demonstrated CNS activity [2]. The benzyl(methyl)amino terminus and alkyne linker in 1396890-51-9 are structural features consistent with enhanced blood-brain barrier penetration, a property absent in simpler cinnamamide analogs lacking tertiary amine functionality [3].

Antidepressant CNS penetration Monoamine oxidase

Terminal Amine Architecture: Tertiary Benzyl(methyl)amine vs. Primary Amine Analogs

The N-benzyl-N-methyl tertiary amine terminus in 1396890-51-9 distinguishes it from primary amine-terminated cinnamamides such as N-(3-aminopropyl)cinnamamide and N-(4-aminobutyl)cinnamamide. Primary amines are substrates for monoamine oxidase (MAO) and other amine-metabolizing enzymes, potentially limiting metabolic stability. The tertiary amine in 1396890-51-9 eliminates the primary amine metabolic liability while the benzyl group may contribute to increased lipophilicity and target-binding hydrophobic interactions [1]. In the broader cinnamamide patent literature, the nature of the terminal amine substituent is a critical variable for both potency and CNS exposure, with N-alkyl-N-benzyl variations appearing in multiple exemplified compounds across the antidepressant patent family [2].

Tertiary amine N-benzyl-N-methyl Metabolic stability

High-Value Research and Procurement Scenarios for CAS 1396890-51-9


CNS Drug Discovery: Antidepressant Lead Optimization with Defined Linker Constraint

Programs targeting novel antidepressant mechanisms can use 1396890-51-9 as a structurally defined starting point for SAR expansion. The compound's inclusion in the Tasly Pharmaceutical patent family [1] provides a validated intellectual property landscape for CNS-active cinnamamides. The rigid alkyne linker offers a conformational anchor that simplifies pharmacophore modeling relative to flexible-chain analogs, enabling more interpretable SAR at the terminal amine position.

TRPA1 Antagonist Tool Compound with Non-Saturated Linker Scaffold

For ion channel research groups studying TRPA1 pharmacology, 1396890-51-9 represents a structurally distinct chemotype from the more common saturated-amine cinnamamide antagonists. The alkyne spacer may influence channel binding kinetics or voltage-dependence differently than saturated linkers, providing a complementary tool for mechanistic studies. The 48-fold potency cliff observed between 3-carbon and 4-carbon saturated linkers [2] underscores the value of exploring constrained linker geometries in this target class.

Medicinal Chemistry Building Block: Alkynyl-Amine Conjugate for Click Chemistry and Library Synthesis

The but-2-yn-1-yl group in 1396890-51-9 is a latent functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based bioconjugation strategies. This feature is absent in saturated-linker cinnamamides, making 1396890-51-9 a dual-purpose intermediate suitable for both direct pharmacological evaluation and downstream derivatization into triazole-containing libraries [3].

Metabolic Stability Comparison Studies: Tertiary vs. Primary Amine Cinnamamides

Contract research organizations and academic DMPK labs can employ 1396890-51-9 alongside primary amine cinnamamide analogs (e.g., N-(4-aminobutyl)cinnamamide) in head-to-head microsomal or hepatocyte stability assays. This enables direct quantification of the metabolic advantage conferred by N-benzyl-N-methyl tertiary amine architecture within an otherwise matched cinnamamide scaffold.

Quote Request

Request a Quote for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.